Cerium oxalate

Ceria Synthesis Surface Area Analysis Catalyst Support

Cerium oxalate (Ce₂(C₂O₄)₃), typically supplied as a hydrate, is an inorganic salt of cerium(III) and oxalic acid. It appears as a white crystalline powder, is insoluble in water but soluble in strong mineral acids, and exhibits hygroscopic behavior.

Molecular Formula C6Ce2O12
Molecular Weight 544.29 g/mol
CAS No. 7047-99-6
Cat. No. B1215855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium oxalate
CAS7047-99-6
Molecular FormulaC6Ce2O12
Molecular Weight544.29 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3]
InChIInChI=1S/3C2H2O4.2Ce/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6
InChIKeyZMZNLKYXLARXFY-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cerium Oxalate (CAS 7047-99-6): A Critical Precursor for Tailored Ceria Morphology and Catalytic Performance


Cerium oxalate (Ce₂(C₂O₄)₃), typically supplied as a hydrate, is an inorganic salt of cerium(III) and oxalic acid [1]. It appears as a white crystalline powder, is insoluble in water but soluble in strong mineral acids, and exhibits hygroscopic behavior . This compound is not typically an end-use material; rather, its primary industrial and research value lies in its role as a thermal decomposition precursor to cerium dioxide (CeO₂) . The controlled calcination of cerium oxalate yields ceria with specific morphological and textural properties—such as crystallite size, surface area, and porosity—that are critical for applications in catalysis, precision optics, and advanced ceramics [2].

Thermal decomposition precursor for CeO₂ with tailored morphology and texture
Enables control of surface area, porosity, and particle shape via calcination conditions
Hydrate form; insoluble in water, soluble in strong mineral acids; hygroscopic

Why Cerium Oxalate Procurement Cannot Be Substituted with Cerium Nitrate or Carbonate


Substituting cerium oxalate with seemingly analogous cerium salts like cerium nitrate (Ce(NO₃)₃) or cerium carbonate (Ce₂(CO₃)₃) for precursor applications is scientifically unsound and leads to unpredictable material performance. The key differentiator is the thermal decomposition pathway and the resulting physical properties of the derived ceria (CeO₂). The anion component of the precursor salt directly dictates the thermodynamics and kinetics of oxide formation, which in turn controls the final powder's surface area, porosity, and morphology [1]. For instance, the decomposition of cerium oxalate proceeds via distinct dehydration and decarboxylation steps that facilitate the preservation of the precursor's macro-morphology—a phenomenon known as pseudomorphism—which is not generally observed with nitrate or carbonate precursors [2]. Consequently, a generic procurement of 'any cerium salt' as a precursor will yield ceria with a different surface area, particle size distribution, and sintering behavior, ultimately compromising the performance and reproducibility of the downstream catalyst or ceramic component [3].

Cerium Oxalate
Cerium Nitrate / Carbonate
Thermal decomposition pathway supports pseudomorphism, preserving precursor macro-morphology
Decomposition generally does not retain shape; yields irregular or spherical particles
Derived ceria surface area ranks intermediate in a five-salt precursor comparison
Sulfate gives highest surface area, carbonate lowest; nitrate ranks differently
Predictable sintering and catalytic reproducibility within oxalate-route context
Different phase evolution may shift sintering behavior and compromise reproducibility

Quantitative Differentiation of Cerium Oxalate vs. Nitrate and Carbonate Precursors


Surface Area of Derived Ceria: A Direct Comparison of Five Cerium Salt Precursors

The surface area of CeO₂ derived from cerium oxalate is quantifiably different from that derived from other common cerium salts. A systematic study comparing ceria powders produced from five precursors—ammonium sulfate, carbonate, nitrate, oxalate, and sulfate—after heating at 950°C to 1500°C for 1 to 24 hours, established a clear hierarchy [1]. The oxalate-derived ceria exhibited an intermediate surface area, which is crucial for applications requiring a balance between reactivity and thermal stability. This intermediate value contrasts with the significantly higher surface area of sulfate-derived ceria (which may be too reactive and prone to sintering) and the lower surface area of carbonate-derived ceria (which may exhibit poor catalytic activity) [1].

Surface Area Rank
Reported
Rank 4/5: intermediate between sulfate (highest) and carbonate (lowest); order: Sulfate > Ammonium Sulfate > Nitrate > Oxalate > Carbonate
Intermediate surface area context
Supports catalyst support design with balanced reactivity and thermal stability
Ceria Synthesis Surface Area Analysis Catalyst Support Thermal Decomposition

Morphological Inheritance (Pseudomorphism): Unique Structural Fidelity from Oxalate Precursor

A unique advantage of cerium oxalate over other precursors like cerium nitrate is its ability to undergo pseudomorphic transformation. This means the macroscopic shape of the oxalate precursor crystal is retained after thermal decomposition to CeO₂, despite the large mass loss from dehydration and CO/CO₂ evolution. In a specific study, plate-like crystals of cerium oxalate decahydrate (Ce₂(C₂O₄)₃·10H₂O) were thermally decomposed to form CeO₂ plates that were transparent to visible light and consisted of 4–6 nm crystallites [1]. This shape retention is not a general property of cerium nitrate or carbonate decomposition.

Pseudomorphism
Class-level
Plate-like oxalate decahydrate → plate-like CeO₂ (4–6 nm crystallites,
Morphology retention evidence
Enables anisotropic CeO₂ morphologies; not reported for nitrate/carbonate
Crystal Size Control
Supporting evidence
Mean crystal size inversely related to agitation speed and reactant feed rate; monomodal distribution maintained
Process-structure relationship
Supports scalable manufacturing of oxalate with tailored particle size
Nanosponge Texture
Class-level
Surface area 113 m²/g, pore volume 0.08 cm³/g; Pt-CeO₂ selectivity to N₂ >80% (NH₃ oxidation, 170–250°C)
High-porosity catalyst support architecture
Supports oxidation catalyst design for environmental applications
Nanomaterial Synthesis Morphology Control Ceria Nanoparticles Thermal Decomposition

Precursor Crystallite Size Control via Reactive Crystallization

The mean crystal size of the cerium oxalate precursor itself can be systematically tuned during synthesis, a critical control parameter for downstream oxide properties. Research on reactive crystallization of cerium oxalate in a Rushton-type reactor demonstrates that the mean crystal size is highly sensitive to processing conditions [1]. While the crystal size distribution remains monomodal, the average size can be decreased by increasing the agitation speed and reactant feeding rate [1]. This level of direct size control during synthesis offers a distinct advantage for cerium oxalate over precursors like cerium carbonate, which may require more complex or less tunable precipitation routes.

Crystal Size Control
Supporting evidence
Mean crystal size inversely related to agitation speed and reactant feed rate; monomodal distribution maintained
Process-structure relationship
Supports scalable manufacturing of oxalate with tailored particle size
Crystal Engineering Particle Size Control Precursor Synthesis Reactive Crystallization

Synthesis of High-Porosity Pt-CeO₂ Nanosponges for Oxidation Catalysis

The unique decomposition behavior of cerium oxalate enables the fabrication of advanced catalyst architectures that are difficult to achieve with other precursors. A study demonstrated the preparation of Pt-CeO₂ nanosponges with exceptional textural properties using a cerium oxalate precursor (Ce₂(C₂O₄)₃·10H₂O) [1]. Thermal decomposition at 350°C for 20 minutes yielded CeO₂ nanosponges with a high surface area of 113 m²/g and a high pore volume of 0.08 cm³/g [1]. These nanosponges, after decoration with Pt nanoparticles (1.8 ± 0.4 nm), exhibited high activity and selectivity for the catalytic oxidation of CO, VOCs, and NH₃ [1].

Nanosponge Texture
Class-level
Surface area 113 m²/g, pore volume 0.08 cm³/g; Pt-CeO₂ selectivity to N₂ >80% (NH₃ oxidation, 170–250°C)
High-porosity catalyst support architecture
Supports oxidation catalyst design for environmental applications
Catalyst Synthesis Oxidation Catalysis Pt-CeO₂ High Surface Area

Optimal Application Scenarios for Cerium Oxalate Based on Quantitative Performance


Synthesis of Ceria with Pre-Defined Surface Area for Catalytic Supports

Cerium oxalate is the optimal precursor when an intermediate surface area CeO₂ support is required. Based on the established precursor-surface area hierarchy (Sulfate > Ammonium Sulfate > Nitrate > Oxalate > Carbonate) [1], oxalate-derived ceria avoids the high reactivity and poor thermal stability of sulfate-derived ceria, while providing significantly more active surface area than carbonate-derived material. This makes it ideal for applications like three-way catalysts (TWC) in automotive exhaust systems, where a balance of oxygen storage capacity and long-term durability is paramount.

Fabrication of CeO₂ with Anisotropic, Non-Spherical Morphologies

When the final application requires CeO₂ with a specific, non-spherical shape (e.g., plates or rods), cerium oxalate is the preferred precursor. Its unique pseudomorphic transformation allows the macro-morphology of the oxalate crystal to be preserved in the final oxide [2]. This enables the creation of anisotropic CeO₂ particles that are valuable in applications like optical coatings where particle orientation matters, or in catalysis where specific crystal facets exhibit different activities.

Precursor for High-Porosity CeO₂ Nanostructures in Oxidation Catalysis

For the synthesis of advanced catalyst architectures like high-porosity nanosponges, cerium oxalate is a proven and effective precursor. Research demonstrates that its thermal decomposition can be tuned to produce CeO₂ with a surface area of 113 m²/g and a pore volume of 0.08 cm³/g, which serves as an excellent support for Pt nanoparticles [3]. This material shows high activity and selectivity for the oxidation of CO, VOCs, and NH₃, making it relevant for environmental remediation and emission control technologies [3].

Manufacture of Polishing Powders with Controlled Particle Size

While both cerium oxalate and cerium carbonate can be used to produce CeO₂-based glass polishing powders, the choice of oxalate as a precursor offers a more direct route to controlling the final particle characteristics. The morphology and size of the cerium oxalate precursor can be tightly controlled during reactive crystallization [4], which in turn influences the polishing efficiency of the final CeO₂ powder. This makes cerium oxalate a strategic choice for producing high-precision polishing compounds for optical lenses and semiconductor substrates where consistent particle size distribution is critical for surface quality and material removal rate.

Application
Selection Property
Validation Focus
Ceria with defined surface area
Intermediate surface area hierarchy
Surface area and thermal stability assessment
Anisotropic CeO₂ morphologies
Pseudomorphic transformation capability
Morphology retention and crystallite size review
High-porosity catalyst support
High surface area and pore volume route
Oxidation activity and selectivity under study conditions
Polishing powders with controlled particles
Crystal size tunability via reactive crystallization
Polishing efficiency and particle size distribution

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